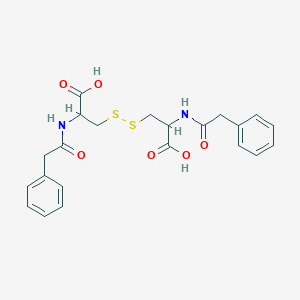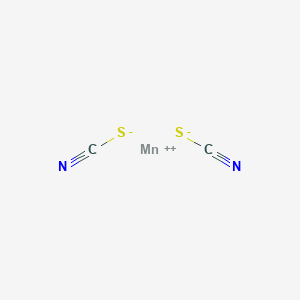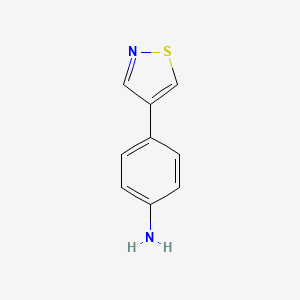
n,n'-Bis(phenylacetyl)cystine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(phenylacetyl)cystine: is a heterocyclic organic compound with the molecular formula C22H24N2O6S2 and a molecular weight of 476.57 g/mol It is a derivative of L-cystine, where the amino groups are substituted with phenylacetyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N’-Bis(phenylacetyl)cystine can be synthesized from L-cystine through a series of chemical reactions. One common method involves the reaction of L-cystine with phenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of N,N’-Bis(phenylacetyl)cystine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Bis(phenylacetyl)cystine undergoes various chemical reactions, including:
Oxidation: The disulfide bond in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield thiol groups.
Substitution: The phenylacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(phenylacetyl)cystine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N’-Bis(phenylacetyl)cystine involves its ability to modulate redox reactions. The disulfide bond in the compound can undergo reversible oxidation and reduction, making it a key player in redox biology. It can interact with various molecular targets, including enzymes and proteins involved in oxidative stress responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
L-Cystine: The parent compound of N,N’-Bis(phenylacetyl)cystine, which lacks the phenylacetyl groups.
N-Acetylcysteine: A well-known antioxidant and mucolytic agent.
Cysteamine: A compound used in the treatment of cystinosis.
Uniqueness: N,N’-Bis(phenylacetyl)cystine is unique due to the presence of phenylacetyl groups, which enhance its lipophilicity and potentially its biological activity. This modification distinguishes it from other cystine derivatives and broadens its range of applications .
Eigenschaften
| 2752-39-8 | |
Molekularformel |
C22H24N2O6S2 |
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
3-[[2-carboxy-2-[(2-phenylacetyl)amino]ethyl]disulfanyl]-2-[(2-phenylacetyl)amino]propanoic acid |
InChI |
InChI=1S/C22H24N2O6S2/c25-19(11-15-7-3-1-4-8-15)23-17(21(27)28)13-31-32-14-18(22(29)30)24-20(26)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,23,25)(H,24,26)(H,27,28)(H,29,30) |
InChI-Schlüssel |
DWRCRIMPBCLETK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NC(CSSCC(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








